molecular formula C15H23NO3S B2698901 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide CAS No. 1421526-33-1

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide

Cat. No. B2698901
CAS RN: 1421526-33-1
M. Wt: 297.41
InChI Key: KWSRLWQISIIBMU-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .


Synthesis Analysis

Tetralin can be produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .


Molecular Structure Analysis

The molecular structure of tetralin consists of a two-ring system with one aromatic ring and one saturated ring . The IUPAC Standard InChI for tetralin is InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-2,5-6H,3-4,7-8H2 .


Chemical Reactions Analysis

Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm3. It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .

Scientific Research Applications

Drug Research and Development

The compound’s structure suggests potential pharmacological activity. Researchers have investigated its synthetic analogs and heteroannelated derivatives. These derivatives can serve as building blocks for novel drugs. For instance, 4-hydroxy-2-quinolones, a related class of compounds, exhibit interesting pharmaceutical and biological activities. Their synthesis and applications have been a subject of recent research .

Anticancer Agents

Exploring 3-alkylated 2-hydroxy-1,4-naphthoquinones reveals their potential importance in anticancer drug development. These compounds may exhibit cytotoxic effects against cancer cells, making them promising candidates for further investigation .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including those related to our compound, have diverse biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic effects. These findings highlight the potential therapeutic applications of indole-based compounds .

Amide Synthesis

The compound can participate in amide synthesis reactions. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide can be synthesized using DCC-mediated coupling between carboxylic acids and amines. Such synthetic procedures are valuable for creating new compounds with specific properties .

Safety and Hazards

Tetralin has a flash point of 77 °C and an autoignition temperature of 385 °C . The LD50 (rats, oral) is 2.68 g/kg. Tetralin induces methemoglobinemia .

Mechanism of Action

The exact mode of action would depend on the specific targets of the compound and how it interacts with them. This could involve binding to a receptor or enzyme, altering its activity, and triggering downstream effects in the cell .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and the subsequent changes in cellular processes. This could include changes in gene expression, protein activity, or cellular signaling pathways .

Finally, environmental factors can influence the compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other substances that could interact with the compound .

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-2-3-10-20(18,19)16-12-15(17)9-8-13-6-4-5-7-14(13)11-15/h4-7,16-17H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSRLWQISIIBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1(CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide

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